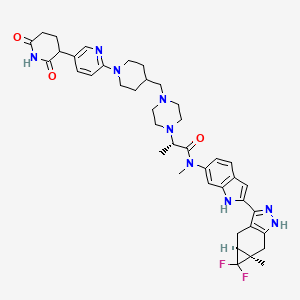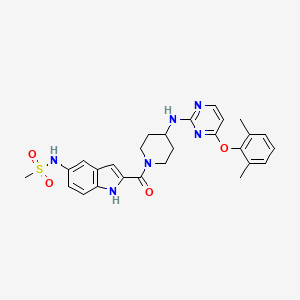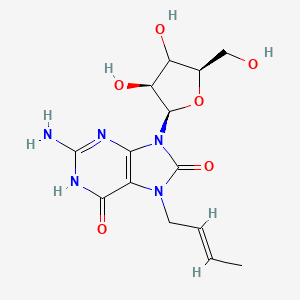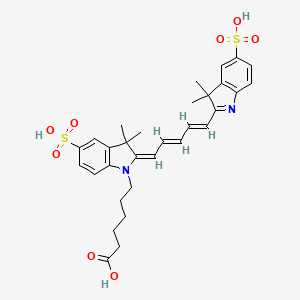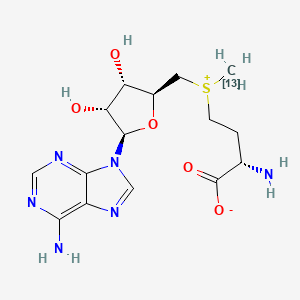
S-Adenosyl-L-methionine-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Adenosyl-L-methionine-13C: is a stable isotope-labeled compound of S-Adenosyl-L-methionine, a naturally occurring sulfonium compound found in all living organisms. It plays a crucial role in various biological processes, including methylation, trans-sulfuration, and trans-propylamine reactions. The 13C labeling is used in research to trace and study metabolic pathways and biochemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: S-Adenosyl-L-methionine-13C can be synthesized through enzymatic reactions involving methionine and adenosine triphosphate (ATP). The reaction is catalyzed by methionine adenosyltransferase. The process involves the deoxygenation of the solution by argon, followed by the addition of immobilized inorganic pyrophosphatase, SAM synthetase, and co-immobilized adenylate kinase and pyruvate kinase .
Industrial Production Methods: Microbial production is a feasible method for industrial applications. Various strategies, such as optimization of fermentation processes and metabolic engineering, have been employed to enhance the production of this compound. Common microbial strains used include Saccharomyces cerevisiae, Pichia pastoris, and Escherichia coli .
Análisis De Reacciones Químicas
Types of Reactions: S-Adenosyl-L-methionine-13C undergoes several types of reactions, including:
Methylation: It donates methyl groups to various substrates.
Trans-sulfuration: It participates in the conversion of homocysteine to cysteine.
Trans-propylamine: It is involved in the synthesis of polyamines.
Common Reagents and Conditions: Reactions involving this compound typically require specific enzymes such as methyltransferases, aminotransferases, and radical SAM enzymes. Conditions often include physiological pH and temperature, with the presence of cofactors like ATP and pyridoxal phosphate .
Major Products: The major products formed from these reactions include methylated compounds, cysteine, and polyamines. These products play vital roles in cellular functions and metabolic pathways .
Aplicaciones Científicas De Investigación
Chemistry: S-Adenosyl-L-methionine-13C is used to study methylation reactions and enzyme mechanisms. It helps in understanding the role of methylation in organic synthesis and natural product biosynthesis .
Biology: In biological research, it is used to trace metabolic pathways and study the regulation of gene expression through methylation. It also aids in the investigation of protein and nucleic acid modifications .
Medicine: this compound is used in medical research to study its effects on liver disorders, depression, and osteoarthritis. It helps in understanding the biochemical basis of these conditions and developing therapeutic interventions .
Industry: In the industrial sector, it is used in the production of pharmaceuticals and dietary supplements. Its role in enhancing the stability and bioavailability of compounds makes it valuable in drug formulation .
Mecanismo De Acción
S-Adenosyl-L-methionine-13C exerts its effects primarily through transmethylation, where it donates a methyl group to various substrates. This process is crucial for cellular growth, repair, and the maintenance of cell membranes. It also influences the action of hormones and neurotransmitters, affecting mood and cognitive functions . The molecular targets include DNA, RNA, proteins, and small molecules, with pathways involving methyltransferases and other enzymes .
Comparación Con Compuestos Similares
S-Adenosyl-L-homocysteine: A product of methylation reactions, it is involved in the regulation of methyltransferase activity.
S-Adenosyl-L-methionine: The non-labeled version, widely used in biological and medical research.
S-Adenosyl-L-methionine analogs: These are used to study the specificity and mechanism of methyltransferases.
Uniqueness: S-Adenosyl-L-methionine-13C is unique due to its stable isotope labeling, which allows for precise tracing and analysis in metabolic studies. This labeling provides a significant advantage in research, enabling detailed insights into biochemical pathways and mechanisms .
Propiedades
Número CAS |
74084-24-5 |
|---|---|
Fórmula molecular |
C15H22N6O5S |
Peso molecular |
399.43 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-(113C)methylsulfonio]butanoate |
InChI |
InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/t7-,8+,10+,11+,14+,27?/m0/s1/i1+1 |
Clave InChI |
MEFKEPWMEQBLKI-NFZQFHNOSA-N |
SMILES isomérico |
[13CH3][S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES canónico |
C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


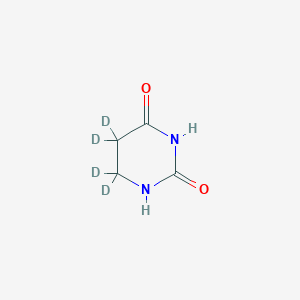
![[(2S,3S,5S)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl] phosphono hydrogen phosphate](/img/structure/B12396233.png)



![2-[2-[2-(4-Isothiocyanatobutylsulfinyl)ethoxy]-5-prop-2-enylphenyl]-4-prop-2-enylphenol](/img/structure/B12396252.png)
![3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12396259.png)

![Cyclopropyl-[4-[3-(4-pyridin-4-ylpiperidin-1-yl)propoxy]phenyl]methanone](/img/structure/B12396268.png)
